Superior Biocatalytic Performance of 3-Cyclopentyl-3-oxopropanenitrile in Enantioselective Ruxolitinib Intermediate Synthesis
3-Cyclopentyl-3-oxopropanenitrile is a validated substrate in a highly engineered biocatalytic system, enabling the synthesis of a chiral hydrazine intermediate for Ruxolitinib with exceptional yield and enantiomeric excess. While similar ketonitriles may be substrates, the specific engineered imine reductase (IRED) mutant M6 was optimized using 3-cyclopentyl-3-oxopropanenitrile as the target substrate, achieving performance metrics that are not guaranteed for other cycloalkyl or aryl analogs without re-engineering [1].
| Evidence Dimension | Biocatalytic conversion yield and enantioselectivity for chiral hydrazine synthesis |
|---|---|
| Target Compound Data | Yield: 98%; Enantiomeric Excess (ee): 99% |
| Comparator Or Baseline | Wild-type Streptosporangium roseum IRED: Trace amounts of product (yield <1%) |
| Quantified Difference | Yield increase from trace to 98%; ee increase from not applicable to 99% |
| Conditions | Reaction with hydrazine hydrate, catalyzed by engineered IRED mutant M6 (derived from S. roseum via site-directed and combinatorial mutagenesis) [1]. |
Why This Matters
This demonstrates that procurement of this specific compound is essential for users relying on established, high-yield biocatalytic routes to key pharmaceutical intermediates, as substituting the substrate would require significant and costly enzyme re-engineering.
- [1] Huang, A., Zhang, X., Yang, Y., Shi, C., Zhang, B., Tuo, X., ... & Zhang, N. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. Journal of Agricultural and Food Chemistry. https://doi.org/10.1021/acs.jafc.4c04652 View Source
